molecular formula C17H19ClN6O B10916622 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916622
M. Wt: 358.8 g/mol
InChI Key: YERLGODYDFEJRY-UHFFFAOYSA-N
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Description

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole and pyridine rings, followed by their fusion to form the pyrazolopyridine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may proceed at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19ClN6O/c1-3-6-24-16-12(8-19-24)11(7-14(20-16)10-4-5-10)17(25)21-15-13(18)9-23(2)22-15/h7-10H,3-6H2,1-2H3,(H,21,22,25)

InChI Key

YERLGODYDFEJRY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4Cl)C

Origin of Product

United States

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